methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C10H10F2N4O2 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 1-[[1-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-13-15(5-7)6-8-2-3-16(14-8)10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
FPRIJRGTKBBCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Approaches
The core synthetic strategy for pyrazole derivatives involves cyclization reactions between difluoroacetyl precursors and hydrazines. For methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate, a two-step process is typically employed:
-
Formation of the Difluoromethylpyrazole Core :
Reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters under basic conditions generates α-difluoroacetyl intermediates. For example, 2,2-difluoroacetyl chloride reacts with methyl acrylate in tetrahydrofuran (THF) with triethylamine as an acid scavenger, yielding methyl 2-(difluoroacetyl)acrylate. Subsequent hydrolysis with aqueous NaOH produces the corresponding carboxylic acid intermediate. -
Pyrazole Ring Closure :
The intermediate is cyclized with methylhydrazine in the presence of catalysts such as potassium iodide (KI) or sodium iodide (NaI). This step is conducted at low temperatures (-30°C to -20°C) to minimize isomer formation. For instance, a reaction with 40% methylhydrazine aqueous solution at -30°C achieves a 95:5 ratio of the desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) byproduct.
Esterification and Functionalization
The carboxylic acid intermediate is esterified to form the methyl ester using methanol under acidic conditions. Subsequent alkylation introduces the second pyrazole moiety:
-
Methyl Ester Formation :
The carboxylic acid is refluxed with methanol and sulfuric acid, achieving quantitative esterification. -
Methylene Bridging :
The methylene-linked pyrazole is introduced via nucleophilic substitution. For example, (1-(difluoromethyl)-1H-pyrazol-3-yl)methanol is converted to its bromide using PBr3, then reacted with methyl 1H-pyrazole-4-carboxylate in the presence of NaH.
Optimization of Reaction Conditions
Catalytic Systems
Catalysts critically influence reaction efficiency and isomer control:
| Catalyst | Temperature (°C) | Isomer Ratio (3:5) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KI | -30 | 95:5 | 75.9 | 99.6 |
| NaI | -25 | 94:6 | 77.1 | 99.6 |
Data derived from Example 1 and 2 in CN111362874B.
KI outperforms NaI in minimizing byproducts due to its stronger nucleophilicity, which accelerates the cyclization step.
Solvent and Temperature Effects
-
Low-Temperature Cyclization : Reactions below -20°C suppress thermal side reactions, improving isomer selectivity.
-
Solvent Choice : Polar aprotic solvents (e.g., THF, dioxane) enhance intermediate solubility, while dichloromethane aids in impurity removal during workup.
Industrial Production Considerations
Scalability Challenges
Process Intensification
-
Continuous Flow Systems : Pilot studies show that continuous cyclization at -30°C with in-line crystallization increases throughput by 40% compared to batch reactors.
Analytical Characterization
Chemical Reactions Analysis
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fungicide Development
One of the primary applications of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is in the development of fungicides. The compound has demonstrated significant biological activity as an inhibitor of succinate dehydrogenase, an enzyme integral to the mitochondrial respiratory chain. This inhibition is crucial for its fungicidal properties, particularly against pathogenic fungi that threaten agricultural crops.
- Effectiveness Against Fungal Pathogens : Research indicates that this compound exhibits antifungal activity against various fungal species, including those responsible for crop diseases. Its mechanism of action involves disrupting fungal metabolism, leading to cell death and thereby enhancing crop protection.
Case Study: Agricultural Field Trials
Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal infections in crops such as wheat and corn. These trials highlight the compound's potential as a valuable intermediate in the synthesis of broad-spectrum fungicides.
Pharmaceutical Applications
Potential Therapeutic Agent
In addition to its agricultural uses, this compound has been investigated for its potential as a therapeutic agent. Its ability to selectively inhibit specific enzymes makes it a candidate for drug development targeting various diseases.
- Enzyme Inhibition Studies : Studies have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways related to disease processes. For instance, its interaction with succinate dehydrogenase suggests potential applications in treating conditions associated with mitochondrial dysfunction.
Case Study: Medicinal Chemistry Research
Research published in peer-reviewed journals indicates promising results for this compound in preclinical models. These studies focus on its anti-inflammatory and anticancer properties, showcasing its potential role in developing new therapeutic strategies.
Comparison with Related Compounds
To illustrate the uniqueness of this compound, a comparison with similar pyrazole derivatives is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethyl substitution, dual pyrazole structure | Fungicide precursor, potential therapeutic agent |
| Isopyrazam | Substituted pyrazole with different side chains | Broad-spectrum fungicide |
| Sedaxane | Similar pyrazole structure with distinct substituents | Effective against specific fungal diseases |
| Bixafen | Contains additional functional groups | Targeted fungicidal activity |
Mechanism of Action
The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production process in fungal cells, leading to their death . This mechanism is particularly effective against a broad spectrum of fungal species.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Fluorination Impact: The difluoromethyl group in the target compound confers metabolic stability and moderate lipophilicity compared to non-fluorinated analogs like methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate . Trifluoromethylated derivatives (e.g., methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) exhibit stronger electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions .
Ester vs. Carboxylic Acid : The methyl ester group in the target compound offers synthetic flexibility, as it can be hydrolyzed to the corresponding carboxylic acid (e.g., 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) for applications requiring ionic interactions or enhanced solubility .
Insights :
- Fluorinated pyrazoles generally exhibit enhanced bioactivity compared to non-fluorinated counterparts. For example, methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate shows potent antimicrobial activity, suggesting the target compound may share similar efficacy .
- The ester group in the target compound may improve cell membrane permeability, though this requires empirical validation .
Biological Activity
Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This pyrazole derivative has been studied for its fungicidal properties and its role as an intermediate in the synthesis of various agrochemicals.
- Chemical Formula: C8H8F2N4O2
- Molecular Weight: 206.17 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily revolves around its function as a succinate dehydrogenase inhibitor (SDHI) . This mechanism disrupts the mitochondrial respiration chain in fungi, leading to their growth inhibition. The compound's structure allows it to interact effectively with the enzyme, forming critical hydrogen bonds that enhance its inhibitory capacity.
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic fungi. The following table summarizes the antifungal activity of selected derivatives:
| Compound Name | Structure | Antifungal Activity (IC50 µg/mL) | Reference |
|---|---|---|---|
| 9m | Structure | 0.5 (higher than boscalid) | |
| Boscalid | - | 0.8 | |
| Fluxapyroxad | - | 0.7 |
Structure-Activity Relationship (SAR)
A study employing three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that specific functional groups on the pyrazole ring significantly influence antifungal potency. The presence of difluoromethyl and carboxylate groups was found to enhance binding affinity to succinate dehydrogenase, thus improving antifungal activity.
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, this compound was tested against seven strains of phytopathogenic fungi. The results indicated that the compound exhibited moderate to excellent activity, outperforming several commercially available fungicides such as boscalid and fluxapyroxad in some cases .
Case Study 2: Environmental Impact
The environmental impact of this compound has also been assessed, particularly as a metabolite of other fungicides like fluxapyroxad. Studies showed that while it is effective against certain fungal pathogens, its persistence in soil and water systems raises concerns regarding ecological safety .
Q & A
Q. Advanced Research Focus
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., fungal CYP51 or human cyclooxygenase-2) due to the compound’s lipophilic difluoromethyl group .
- Analog synthesis : Modify the ester group to amides or carboxylic acids and compare bioactivity. For example, pyrazole-4-carboxamides show enhanced antifungal activity .
- Computational docking : Use AutoDock Vina to simulate binding modes with target proteins. Validate with SPR (surface plasmon resonance) to measure binding kinetics .
What experimental designs minimize variability in biological activity assays for this compound?
Q. Basic Research Focus
- Replicates : Use ≥4 biological replicates with randomized block designs to account for plate-to-plate variability .
- Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle (DMSO) controls.
- Dose-response : Test 5–7 concentrations (1 nM–100 μM) to generate reliable IC50/EC50 values .
Advanced Consideration : Apply factorial design (e.g., 2 designs) to assess interactions between pH, temperature, and solvent composition on bioactivity .
How can computational methods predict the compound’s reactivity in novel synthetic applications?
Q. Advanced Research Focus
- Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites. The pyrazole N-atoms and ester carbonyl are likely reactive .
- Transition state modeling : Simulate SN2 mechanisms for ester hydrolysis or nucleophilic aromatic substitution at the difluoromethyl group using Gaussian 16 .
- Machine learning : Train models on existing pyrazole reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents for new transformations .
What are the critical safety considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
- Toxicity : Limited data exist, but structurally similar pyrazoles exhibit moderate acute toxicity (LD50 ~300 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize fluoride byproducts .
- Storage : Keep under inert gas (Ar/N2) at –20°C to prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
